ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate
Description
Ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a pyran-based heterocyclic compound featuring a 2H-pyran core substituted with a phenyl group at position 6, a 4-methoxybenzoylamino group at position 3, and an ethyl ester at position 3. This structure combines electron-donating (methoxy) and electron-withdrawing (ester, carbonyl) groups, making it a versatile intermediate in medicinal and materials chemistry.
Properties
IUPAC Name |
ethyl 5-[(4-methoxybenzoyl)amino]-6-oxo-2-phenylpyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c1-3-28-21(25)17-13-18(22(26)29-19(17)14-7-5-4-6-8-14)23-20(24)15-9-11-16(27-2)12-10-15/h4-13H,3H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDLITBAUPMIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyran ring structure, characterized by the presence of a methoxybenzoyl group and an ethyl ester. Its molecular formula is , with a molecular weight of approximately 393.4 g/mol . The structural configuration plays a significant role in its biological interactions.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities, potentially including:
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
- Anticancer Properties : There is potential for this compound to interact with cellular targets involved in cancer pathways, although specific mechanisms remain under investigation.
- Enzyme Inhibition : As a chromanone derivative, it may exhibit inhibitory effects on certain enzymes or receptors, influencing metabolic pathways .
While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that its structural features allow for interactions with biomolecules such as enzymes and receptors. These interactions could lead to modulation of their activity, thereby influencing various biological processes.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Unique Features | Potential Activity |
|---|---|---|
| Ethyl 3-(2-methoxybenzamido)-6-methyl-2-oxo-2H-pyran-5-carboxylate | Contains a methoxy group; different substitution pattern | Antioxidant |
| Ethyl 3-(3-chlorobenzoyl)amino)-2-oxo-6-pheny -2H-pyran -5-carboxylate | Features a chlorobenzoyl group; potential for different reactivity | Anticancer |
| Methyl N-[4-[2-(5-chloro -2-methoxybenzamido)ethyl]benzenesulphonyl]carbamate | Contains a sulfonamide group; distinct chemical properties | Antimicrobial |
This table highlights how variations in functional groups can influence the biological activity and reactivity of similar compounds.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound exhibit significant biological activities:
- Anticancer Activity : A study demonstrated that certain chromanone derivatives showed cytotoxic effects against various cancer cell lines. The presence of specific substituents was linked to enhanced activity against tumor cells .
- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that chromanone derivatives can effectively inhibit enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
- Antioxidant Properties : Several studies have reported that similar compounds possess strong antioxidant capabilities, which are essential for protecting cells from oxidative damage and may contribute to their anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the benzoyl and pyran moieties. Key examples include:
*Calculated based on analogous compounds.
Substituent Impact :
- Methyl (4-CH₃) : Enhances hydrophobic interactions but may reduce solubility in polar solvents .
- Cyano (CN): Increases electrophilicity, enabling nucleophilic additions or cyclizations .
Physicochemical and Commercial Profiles
- Solubility : Methoxy-substituted compounds exhibit higher aqueous solubility than methyl analogues due to increased polarity.
- Stability : Ester groups may confer susceptibility to hydrolysis under acidic/basic conditions, requiring careful storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
